Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in different reduced products.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is unique due to its specific structure and combination of functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-3-20-15(19)12-9-22-14(17-12)13-5-4-6-18(13)7-11-8-21-10(2)16-11/h8-9,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMWGBGLLRCPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2CC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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